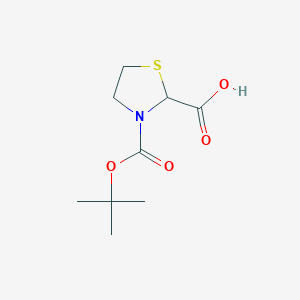

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405177 | |

| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141783-63-3 | |

| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis and Conformation of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid

Introduction: The Significance of a Constrained Cysteine Analog

In the landscape of modern drug discovery and peptide science, the precise control of molecular conformation is paramount. 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, hereafter referred to as Boc-Thz-OH, has emerged as a critical building block for achieving this control. As a conformationally constrained analog of cysteine and a proline mimic, its rigid five-membered thiazolidine ring offers a predictable scaffold for constructing peptidomimetics with enhanced biological activity and stability.[1][2] Understanding the intricate details of its three-dimensional structure and conformational preferences is not merely an academic exercise; it is fundamental to harnessing its full potential in the rational design of novel therapeutics.

This guide provides a comprehensive exploration of the structural and conformational analysis of Boc-Thz-OH. We will delve into the key analytical techniques, from the definitive solid-state picture provided by X-ray crystallography to the dynamic solution-state insights from Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of computational modeling. By synthesizing these perspectives, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize this versatile molecule.

Core Molecular Structure and Synthesis

Boc-Thz-OH possesses a central thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. A carboxylic acid group is attached at the C2 position, and a bulky tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom.[3][4]

The synthesis of Boc-Thz-OH and its derivatives typically involves a two-step process. The first step is the condensation reaction between L-cysteine and an appropriate aldehyde to form the thiazolidine-4-carboxylic acid core. This is followed by the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[5] This synthetic route underscores the importance of rigorous purification and characterization, as the creation of the C2 stereocenter can lead to the formation of diastereomers.

A Triad of Analytical Techniques for Structural Elucidation

A complete understanding of a molecule's conformation requires a multi-faceted approach, correlating solid-state structure with behavior in solution and theoretical energy landscapes.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.

Causality Behind the Method: The crystalline lattice forces the molecule into a low-energy, well-defined conformation. This "snapshot" is invaluable for validating computational models and understanding the intrinsic geometric preferences of the ring system.

Key Findings for Thiazolidine Derivatives: Studies on derivatives of Boc-Thz-OH consistently reveal that the five-membered thiazolidine ring is not planar. Instead, it adopts a puckered conformation, typically described as a twisted or half-chair form, to alleviate torsional strain.[5] The bulky N-Boc group plays a significant role in dictating the specific puckering and the relative orientation of the substituents.

Data Presentation: Crystallographic Parameters of a Representative Derivative

To illustrate, the following table summarizes key crystallographic data for a closely related compound, 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid.[5]

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈ClNO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4600 (13) |

| b (Å) | 10.641 (2) |

| c (Å) | 12.411 (3) |

| β (°) | 94.52 (3) |

| Conformation | Twisted |

Experimental Protocol: Single-Crystal X-ray Diffraction

Figure 1. Generalized workflow for single-crystal X-ray diffraction.

NMR Spectroscopy: Probing Conformation in Solution

While crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the molecule's structure and dynamic behavior in solution, which is more relevant to its biological context.

Causality Behind the Method: The chemical environment of each nucleus influences its resonance frequency (chemical shift). Through-bond (scalar) and through-space (dipolar) couplings between nuclei provide information about connectivity and spatial proximity, respectively.

Key Techniques and Insights:

-

1D ¹H and ¹³C NMR: Used for initial structural verification and purity assessment.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the spin systems within the molecule.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the cornerstone of solution-state conformational analysis.[6] It detects through-space correlations between protons that are close to each other (< 5 Å), providing distance restraints that are used to build a 3D model of the predominant solution conformation.[7][8] For molecules like Boc-Thz-OH, NOESY can reveal the relative orientation of protons on the thiazolidine ring and between the ring and the Boc group.

Experimental Protocol: NMR-Based Conformational Analysis

Figure 2. Methodology for NMR-based conformational analysis in solution.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides a powerful complementary tool to experimental methods, allowing for the exploration of the full conformational space and the quantification of the relative energies of different conformers.

Causality Behind the Method: Quantum mechanical methods, such as Density Functional Theory (DFT), solve the electronic structure of the molecule to calculate its energy and properties.[9][10] This allows for the prediction of stable geometries without the need for a physical sample.

Key Applications:

-

Conformational Search: Systematically or stochastically rotating all rotatable bonds to generate a wide range of possible conformations.

-

Geometry Optimization: Finding the lowest energy structure for a given starting conformation. DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to obtain reliable geometries.[10][11]

-

Energy Profiling: Calculating the energy barrier for ring puckering or bond rotation, providing insight into the molecule's flexibility.

-

NMR Prediction: Calculating theoretical chemical shifts and coupling constants to aid in the interpretation of experimental NMR data.

Experimental Protocol: Computational Conformational Analysis

Figure 4. Dynamic equilibrium between major ring pucker conformations.

Implications for Peptide Science and Drug Development

The true value of Boc-Thz-OH lies in how its defined conformational preferences translate into functional advantages in a biological setting. By replacing a flexible cysteine or proline residue in a peptide sequence with this rigid analog, chemists can lock the peptide backbone into a specific bioactive conformation.

Causality of Application:

-

Structural Pre-organization: A flexible peptide must expend entropic energy to adopt the correct conformation for binding to a receptor. A rigid peptidomimetic is already "pre-organized" for binding, which can lead to a significant increase in affinity. [12][13]2. Enhanced Stability: The constrained ring protects the adjacent amide bonds from proteolytic degradation by enzymes, increasing the in vivo half-life of the peptide drug.

-

Induction of Secondary Structures: The thiazolidine scaffold can act as a potent β-turn mimetic, a critical secondary structure motif for molecular recognition processes. [2] This ability to enforce a specific 3D shape makes Boc-Thz-OH a powerful tool in the design of inhibitors for protein-protein interactions, receptor agonists/antagonists, and other targeted therapeutics.

Figure 5. Logical flow from conformational properties to drug development advantages.

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated molecular tool for conformational control. A thorough structural analysis, integrating the atomic precision of X-ray crystallography, the solution-state dynamics from NMR spectroscopy, and the predictive power of computational modeling, is essential for its effective application. The inherent rigidity of its puckered thiazolidine ring provides a robust strategy for designing peptidomimetics with superior stability and enhanced biological function. As the demand for more potent and specific therapeutics grows, a deep, mechanistic understanding of such conformationally constrained building blocks will continue to be a cornerstone of successful drug design and development.

References

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. Available at: [Link]

-

Gfeller, D., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 555-565. Available at: [Link]

-

PubChem. (n.d.). 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gessier, F., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2735-2742. Available at: [Link]

-

Verma, S., & Gopi, H. N. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(4), e23348. Available at: [Link]

-

Grison, C. M., et al. (2020). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 26(10), e3275. Available at: [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(8), 1341-1353. Available at: [Link]

-

ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

-

Peran, M. (2019). Thiazolidine ring-opening and deprotonation. Computational DFT study. Repository of the University of Rijeka. Available at: [Link]

-

Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. Acta Chimica Slovenica, 66(2), 490-500. Available at: [Link]

-

Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(32), 7667-7681. Available at: [Link]

-

Hagn, F., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Angewandte Chemie International Edition, 57(34), 10948-10952. Available at: [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

-

Das, S., & Joseph, A. (2022). #143 Design, synthesis, induced-fit docking, DFT, molecular dynamics, and biological evaluation of some thiazolidine-4-ones as antidiabetic agent through PPAR-γ partial agonism. Journal of Pharmaceutical Chemistry, 8(Supplement). Available at: [Link]

-

ResearchGate. (2021). GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW. Available at: [Link]

-

Floridi, A., et al. (1978). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Archives of Biochemistry and Biophysics, 189(2), 258-266. Available at: [Link]

-

Durig, J. R., & Little, T. S. (1990). DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphetane 3-oxide, 3-sulfide and 1,3-dithietane 1,1-dioxide. Journal of Molecular Structure, 238, 127-148. Available at: [Link]

-

Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7), 419-425. Available at: [Link]

-

Karampinaki, M., et al. (2021). Short Cationic Peptidomimetic Antimicrobials. Antibiotics, 10(4), 433. Available at: [Link]

-

Song, Z. C., et al. (2011). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. Available at: [Link]

-

Jo, H., & Ahn, C. H. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. International Journal of Molecular Sciences, 23(17), 9994. Available at: [Link]

Sources

- 1. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | C9H15NO4S | CID 4644094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | C9H15NO4S | CID 16218805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. zir.nsk.hr [zir.nsk.hr]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Short Cationic Peptidomimetic Antimicrobials | MDPI [mdpi.com]

- 13. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazolidine nucleus stands as a "privileged scaffold," a recurring molecular framework that consistently endows derivatives with a diverse array of biological activities. This technical guide delves into the specific and compelling world of 3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N3 position not only serves as a critical synthetic handle but also profoundly influences the therapeutic potential of the resulting molecules. This guide will navigate the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering researchers and drug development professionals a comprehensive resource to accelerate their discovery programs. We will explore the well-established antibacterial prowess of this class, investigate their emerging role in oncology, and touch upon their potential in mitigating inflammation, providing a holistic view of their therapeutic promise.

The Core Scaffold: Synthesis and Stereochemical Considerations

The foundational step in exploring the biological activities of this class of compounds is their synthesis. The primary route involves the cyclocondensation of L-cysteine with a variety of aldehydes. This reaction typically yields a mixture of diastereomers at the C2 position of the thiazolidine ring. The subsequent introduction of the Boc group at the N3 position is a straightforward yet crucial step, enhancing the lipophilicity and often the biological activity of the parent compound.

General Synthesis Workflow

The synthesis of 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acids is a well-established process that can be reliably executed in a laboratory setting. The following diagram illustrates the typical synthetic pathway.

Caption: General synthetic scheme for 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

This protocol provides a concrete example of the synthesis of a specific derivative.

Step 1: Synthesis of 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid

-

In a suitable reaction vessel, dissolve L-cysteine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 100 ml of methanol.

-

Stir the mixture at room temperature for 10 hours.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with diethyl ether and dry to obtain the product. A typical yield is around 90%.[1]

Step 2: Synthesis of 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

-

In an ice water bath, dissolve 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid (1 mmol) in a mixture of 1 N NaOH (1 ml) and 1,4-dioxane (10 ml).

-

Slowly add di-tert-butyl dicarbonate (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Concentrate the mixture under vacuum and wash with ethyl acetate (10 ml).

-

Adjust the pH of the aqueous phase to 4 by adding 1 N HCl.

-

Extract the product with ethyl acetate, dry the organic layer with magnesium sulfate, and filter.

-

Allow the filtrate to stand in air for 5 days to form colorless, block-shaped crystals of the final product.[1]

Potent Antibacterial Activity: A Primary Therapeutic Avenue

A significant body of research has established the potent antibacterial properties of this compound derivatives. A key finding is that the presence of the N-Boc group generally enhances the antibacterial activity compared to their unprotected counterparts.[2]

In Vitro Antibacterial Efficacy

Studies have demonstrated that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Bacterial Strain | IC50 (µg/mL) |

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 |

| Penicillin G (Control) | Pseudomonas aeruginosa | >100 |

| Kanamycin B (Control) | Pseudomonas aeruginosa | 0.391 |

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Bacillus subtilis | 1.563 |

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Staphylococcus aureus | 3.125 |

Data compiled from Song et al., 2009.[2]

Structure-Activity Relationship (SAR) Insights

The analysis of various derivatives has provided valuable insights into the structural features that govern their antibacterial potency.

Caption: Key structural features influencing the antibacterial activity of the derivatives.

Proposed Mechanism of Action

While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The increased lipophilicity conferred by the Boc group may facilitate the penetration of the compounds through the bacterial cell membrane. Further studies are required to elucidate the specific molecular targets.

Anticancer Potential: An Emerging Frontier

While the N-Boc-thiazolidine-2-carboxylic acids themselves have been reported to possess antitumor activities, a more significant body of work highlights their crucial role as intermediates in the synthesis of highly potent anticancer agents, specifically 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs).[1][2]

From Carboxylic Acid to Potent Amide: A Synthetic Link to Anticancer Activity

The this compound scaffold serves as a key building block for the synthesis of ATCAAs. The Boc group facilitates the amide coupling reaction, and its subsequent removal unmasks the final active compound.

Sources

- 1. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Arylthiazolidine Derivatives: A Technical Guide to Their Potential Antibacterial and Antitumor Properties

Introduction

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of pharmacologically active compounds.[1] Among its various derivatives, arylthiazolidines have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential antibacterial and antitumor properties of arylthiazolidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the key experimental protocols for evaluating these compelling therapeutic agents.

Core Synthesis of Arylthiazolidine Derivatives

The foundational synthesis of many biologically active 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) typically involves a cyclocondensation reaction.[2] A common and efficient method is the reaction of L-cysteine with a substituted benzaldehyde in a suitable solvent system, such as ethanol and water, at ambient temperature.[2][3] This straightforward approach yields the core 2-arylthiazolidine-4-carboxylic acid structure, which can then be further modified. Subsequent amide coupling reactions, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), allow for the introduction of various amine-containing side chains, leading to a diverse library of ATCAA analogs.[2]

General Synthetic Workflow

The synthesis can be visualized as a multi-step process, starting from readily available precursors and culminating in the desired arylthiazolidine derivatives.

Caption: Workflow for in vitro antitumor activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the arylthiazolidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antibacterial Activity Screening

The antibacterial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution method. [6][7] Detailed Protocol: Broth Microdilution for MIC Determination

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of the arylthiazolidine derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Minimal Bactericidal Concentration (MBC) (Optional): To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Conclusion

Arylthiazolidine derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antibacterial and antitumor agents. Their straightforward synthesis allows for the generation of diverse chemical libraries, and ongoing structure-activity relationship studies continue to refine their potency and selectivity. The multifaceted mechanisms of action, targeting key cellular processes in both cancer cells and bacteria, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these compelling molecules.

References

-

Li, Z., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. [Link]

-

Li, Z., et al. (2007). Structure-Activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. Anticancer Research, 27(2), 883-888. [Link]

-

Wang, W., et al. (2009). Synthesis, Structure and Structure-Activity Relationship Analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic Acid Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry, 44(10), 3903-3908. [Link]

-

Li, Z., et al. (2007). Structure-activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. Anticancer Research, 27(2), 883-8. [Link]

-

Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]

-

Li, Z., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-95. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). [Link]

-

Stavri, M., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3144. [Link]

-

In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2014). Food and Chemical Toxicology, 67, 15-21. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765-17774. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2025). Molecules, 30(20), 4887. [Link]

-

Li, Z., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 54(11), 3797-3810. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(24), 7586. [Link]

-

Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents. (2025). [Link]

-

Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2005). Journal of Medicinal Chemistry, 48(22), 6871-6880. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Molecular Biosciences, 10, 1243573. [Link]

-

Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. (2014). Pak J Pharm Sci, 27(5), 1335-43. [Link]

-

Screening methods to determine antibacterial activity of natural products. (2009). Brazilian Journal of Microbiology, 40(2), 369-380. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging (Albany NY), 12(12), 11433-11449. [Link]

-

Clinical trials on thiazolidinediones and cancer treatment. (n.d.). [Link]

-

Thiazolidine compounds with interesting biological activities. (n.d.). [Link]

-

Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2005). Journal of Medicinal Chemistry, 48(22), 6871-6880. [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

-

Thiazolidinediones as anti-cancer agents. (2008). PPAR Research, 2008, 357132. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2020). RSC Medicinal Chemistry, 11(11), 1234-1256. [Link]

-

Thiazolidinone-based compounds as dual-purpose therapeutics: antimicrobial efficacy, cytotoxicity and pharmacokinetic potential. (2025). [Link]

-

Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). Archiv der Pharmazie, 344(11), 773-779. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9460-9494. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging, 12(12), 11433-11449. [Link]

-

Thiazolidinedione derivatives: emerging role in cancer therapy. (2025). Medicinal Chemistry Research, 34(1), 1-24. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2014). The Scientific World Journal, 2014, 468194. [Link]

-

Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (2024). Oriental Journal of Chemistry, 40(2), 999-1010. [Link]

-

Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1461. [Link]

-

Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. (2023). International Journal of Molecular Sciences, 24(7), 6777. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1461. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7352. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpbs.com [ijpbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide on the Mechanism of Action of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid: A Prodrug Approach to Modulating Intracellular Cysteine and Glutathione Levels

This guide provides a comprehensive technical overview of the mechanism of action of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid (Boc-Thz-OH). It is intended for researchers, scientists, and drug development professionals engaged in fields where the modulation of intracellular cysteine and glutathione is of therapeutic interest. We will explore the biochemical rationale, metabolic activation, and downstream cellular consequences of administering this L-cysteine prodrug.

Introduction: The Critical Role of Cysteine and Glutathione in Cellular Homeostasis

L-cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular biochemistry. Its thiol group is highly reactive and participates in numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense. However, the direct administration of L-cysteine is often hampered by its rapid oxidation and potential for cytotoxicity. This has spurred the development of prodrugs that can deliver L-cysteine intracellularly in a controlled manner.

One of the most critical roles of L-cysteine is its function as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous non-protein thiol in mammalian cells. GSH is a pivotal molecule in protecting cells from oxidative damage, maintaining the cellular redox state, and detoxifying xenobiotics. Consequently, strategies to augment intracellular GSH levels are of significant therapeutic interest in a wide range of pathologies associated with oxidative stress, such as neurodegenerative diseases, liver damage, and inflammatory conditions.

N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid is a chemically modified form of L-cysteine designed to act as an efficient intracellular delivery vehicle for this crucial amino acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and lipophilicity, facilitating cellular uptake.

The Core Mechanism: A Two-Step Intracellular Delivery System

The mechanism of action of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid can be conceptualized as a two-stage process: cellular uptake and intracellular bioactivation to release L-cysteine, which then stimulates GSH synthesis.

Cellular Uptake and Deprotection

The lipophilic Boc group enhances the ability of the molecule to permeate cell membranes. Once inside the cell, the Boc group is cleaved. This deprotection step is crucial for the subsequent release of L-cysteine. While specific enzymatic pathways for Boc group removal in this context are not extensively detailed in the literature, it is plausible that non-specific esterases or acidic conditions within certain cellular compartments contribute to this process. The removal of the Boc group yields L-thiazolidine-4-carboxylic acid.

Ring Opening and L-Cysteine Release

The resulting L-thiazolidine-4-carboxylic acid is a cyclic analog of L-cysteine. The thiazolidine ring can be opened to liberate free L-cysteine. This process can occur through both enzymatic and non-enzymatic pathways.[1]

-

Enzymatic Hydrolysis: In some tissues, particularly the liver and kidney, mitochondrial proline oxidase can oxidize L-thiazolidine-4-carboxylic acid to L-thiazoline-4-carboxylic acid.[2] This intermediate is then hydrolyzed to N-formyl-cysteine, which is subsequently converted to L-cysteine and formic acid by a cytosolic enzyme.[2]

-

Non-Enzymatic Hydrolysis: At physiological pH, the thiazolidine ring can undergo spontaneous, non-enzymatic opening to release L-cysteine.[1][3] The stability of the ring is influenced by substituents at the 2-position.[1]

The release of L-cysteine directly increases the intracellular pool of this amino acid, making it available for various metabolic pathways, most notably the synthesis of glutathione.

Downstream Effects: Augmentation of Glutathione Synthesis and Enhanced Antioxidant Capacity

The primary and most significant downstream effect of L-cysteine delivery by N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid is the enhancement of glutathione (GSH) synthesis.

The Glutathione Synthesis Pathway

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine in a two-step ATP-dependent process:

-

γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis and is dependent on the availability of cysteine.

-

Glutathione synthetase (GS) adds glycine to γ-glutamylcysteine to form glutathione.

By providing a sustained intracellular source of L-cysteine, N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid directly fuels the GCS-catalyzed reaction, leading to an overall increase in GSH synthesis.[4][5]

Consequences of Elevated Glutathione Levels

The resulting increase in intracellular GSH has profound effects on cellular function:

-

Enhanced Antioxidant Defense: GSH is a potent antioxidant that directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).

-

Detoxification: GSTs utilize GSH to conjugate with and detoxify a wide range of xenobiotics and endogenous electrophilic compounds.

-

Redox Homeostasis: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state and influences cell signaling, proliferation, and apoptosis.

The ability of thiazolidine-based cysteine prodrugs to replenish GSH has been demonstrated to be protective in various models of oxidative stress, including acetaminophen-induced hepatotoxicity and vascular calcification.[3][6]

Visualization of the Mechanism

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid.

Caption: Proposed metabolic pathway of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid.

Experimental Protocols for Mechanistic Validation

To investigate and validate the proposed mechanism of action, a series of in vitro and in vivo experiments can be employed.

In Vitro Protocol: Measurement of Intracellular Glutathione Levels

This protocol describes a common method for quantifying intracellular GSH levels in cultured cells following treatment with N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid.

Objective: To determine if N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid increases intracellular GSH concentrations.

Materials:

-

Cell line of interest (e.g., HepG2, primary hepatocytes)

-

Cell culture medium and supplements

-

N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

Glutathione reductase

-

NADPH

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a solution of MPA to precipitate proteins.

-

Centrifuge the plate to pellet the protein precipitate.

-

-

GSH Assay (Tietze's Method):

-

Transfer the supernatant to a new 96-well plate.

-

Prepare a reaction mixture containing phosphate buffer, glutathione reductase, and NADPH.

-

Add the reaction mixture to each well containing the supernatant.

-

Initiate the reaction by adding DTNB. DTNB is reduced by GSH to 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of TNB formation is proportional to the GSH concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of GSH.

-

Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein content of each well.

-

Experimental Workflow Diagram

Caption: Workflow for quantifying intracellular glutathione levels.

Quantitative Data Summary

The efficacy of cysteine prodrugs in elevating thiol levels has been documented. For instance, oral administration of L-2-oxothiazolidine-4-carboxylic acid (a related cysteine prodrug) in humans has been shown to significantly increase intracellular cysteine and glutathione concentrations in lymphocytes.[7]

| Parameter | Baseline (nmol/mg protein) | Post-administration (nmol/mg protein) | Fold Increase | Reference |

| Lymphocyte Cysteine | 0.37 | 0.99 | ~2.7 | [7] |

| Lymphocyte Glutathione | 8.7 | 15.6 | ~1.8 | [7] |

Table 1: Changes in lymphocyte thiol concentrations after oral administration of L-2-oxothiazolidine-4-carboxylic acid in humans. Data are representative of the effects expected from an effective cysteine prodrug.

Conclusion and Future Directions

N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid represents a promising strategy for the intracellular delivery of L-cysteine to augment glutathione synthesis and enhance cellular antioxidant defenses. Its mechanism of action, centered on cellular uptake, deprotection, and subsequent ring-opening to release L-cysteine, provides a targeted approach to mitigating oxidative stress.

Future research should focus on elucidating the specific enzymes responsible for the in vivo deprotection of the Boc group, as well as further characterizing the pharmacokinetic and pharmacodynamic properties of this compound in various disease models. A deeper understanding of these aspects will facilitate the clinical translation of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid and other related cysteine prodrugs for the treatment of a wide array of disorders rooted in oxidative damage.

References

-

Synthesis, characterization and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. (2015). RSC Advances, 5(32), 24824–24833. [Link]

-

Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

-

Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

-

Jin, H., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]

-

Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2018). Journal of Medicinal Chemistry. [Link]

-

Tsukamoto, H., et al. (2000). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat. Hepatology, 31(2), 391-398. [Link]

-

Olin, J. K., et al. (1993). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 16(2), 163-173. [Link]

-

De Rosa, S. C., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Journal of Pharmaceutical Sciences, 80(11), 1033-1037. [Link]

-

Development of a novel glutathione repleting agent, L-2-oxothiazolidine-4-carboxylic acid (Procysteine®). (2000). ResearchGate. [Link]

-

Fukugawa, N. K., et al. (2000). L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. American Journal of Physiology-Endocrinology and Metabolism, 278(1), E171-E176. [Link]

-

Włodek, L., et al. (1991). Thiazolidine derivatives as source of free L-cysteine in rat tissue. General Pharmacology: The Vascular System, 22(5), 923-928. [Link]

-

Boc-Thz-OH [51077-16-8]. Aapptec. [Link]

-

N-Boc-(R)-thiazolidine-4-carboxylic acid. ChemBK. [Link]

-

Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]

-

Harmand, M. F., & Blanquet, P. (1982). Pharmacokinetics and Metabolism of [35S]-Thiazolidine Carboxylic Acid in the Rat. I. Elimination and Distribution. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 323-327. [Link]

-

Al-Lawati, H., et al. (2021). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2696-2705. [Link]

-

Enzyme-independent catabolism of cysteine with pyridoxal-5′-phosphate. (2023). Scientific Reports, 13(1), 214. [Link]

- Method to enhance delivery of glutathione and atp levels in cells.

-

Li, K., Wang, W., & Gao, J. (2020). Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer. Angewandte Chemie International Edition, 59(34), 14246-14250. [Link]

-

Acetyl thiazolidine carboxylic acid. AERU - University of Hertfordshire. [Link]

-

N-Terminal cysteine modification via thiazolidine and proposed proximal boronic acid assisted thiazolidine formation. ResearchGate. [Link]

-

Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). Molecules, 27(6), 1988. [Link]

-

Conversion of N‐terminal thiazolidine (Thz) to cysteine. ResearchGate. [Link]

-

Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (2020). Future Medicinal Chemistry, 12(20), 1855-1864. [Link]

- Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.

-

Böhler, S., Wagner, K., & Bässler, K. H. (1989). [Metabolism of L-thiazolidine-4-carboxylic acid]. Infusionstherapie, 16(2), 82-86. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4380. [Link]

-

BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID. Chongqing Chemdad Co., Ltd.[Link]

Sources

- 1. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid.

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers in the field.

Introduction

This compound, often abbreviated as N-Boc-L-Thiazolidine-2-carboxylic acid, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the thiazolidine ring makes it a valuable intermediate in peptide synthesis and the development of peptidomimetics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a practical reference for scientists and professionals engaged in its synthesis and application.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to distinct spectroscopic signals. Understanding these is fundamental to interpreting the data correctly.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the thiazolidine ring protons, the tert-butyl group, and the carboxylic acid proton. The exact chemical shifts can vary slightly depending on the solvent used.[1]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | COOH |

| ~4.8-5.0 | Doublet of Doublets | 1H | H-2 (CH-COOH) |

| ~3.6-3.8 | Multiplet | 1H | H-5a (CH₂-N) |

| ~3.1-3.3 | Multiplet | 1H | H-5b (CH₂-N) |

| ~3.0-3.2 | Multiplet | 2H | H-4 (CH₂-S) |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

Expertise & Experience Insight: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its chemical exchange with residual water in the solvent.[2] Its disappearance upon D₂O exchange is a definitive confirmation. The protons on the thiazolidine ring often display complex splitting patterns due to diastereotopicity and coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | COOH |

| ~155 | N-COO- |

| ~80 | C(CH₃)₃ |

| ~60-65 | C-2 (CH-COOH) |

| ~45-50 | C-5 (CH₂-N) |

| ~30-35 | C-4 (CH₂-S) |

| ~28 | C(CH₃)₃ |

Authoritative Grounding: The chemical shift of the carbonyl carbon in the carboxylic acid is typically in the range of 165-185 ppm.[2] The carbonyl of the Boc group appears at a slightly upfield position.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.[3]

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and sensitivity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the carbamate (Boc group).

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (Boc carbamate) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1400 | Medium | C-H bend (tert-butyl) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

| ~1160 | Strong | C-O stretch (carbamate) |

| 960-900 | Broad, Medium | O-H bend (out-of-plane) |

Trustworthiness: The broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[4][5][6] The presence of two distinct carbonyl stretching frequencies, one for the Boc group and one for the carboxylic acid, is a key diagnostic feature.[6]

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

Caption: Workflow for solid-state IR spectroscopy.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Film Formation: Apply one or two drops of the solution onto a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[7]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

-

Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

-

Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and allows for the observation of the molecular ion.[9][10]

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 234.06 | [M+H]⁺ (protonated molecule) |

| 256.04 | [M+Na]⁺ (sodium adduct) |

| 232.05 | [M-H]⁻ (deprotonated molecule) |

| 178.07 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 134.03 | [M+H - Boc]⁺ (loss of Boc group) |

Causality behind Experimental Choices: ESI is chosen to preserve the intact molecule for molecular weight determination. The observation of both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can provide complementary information and increase confidence in the identification.[11] Fragmentation can be induced to provide structural information, with the loss of the Boc group being a characteristic fragmentation pathway for N-Boc protected compounds.[12][13]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) to promote ionization.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[9]

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. It is advisable to acquire data in both positive and negative ion modes.

-

Data Analysis: Identify the peaks corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and any characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

-

Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 19(24), 3623-3633. Retrieved from [Link]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

-

Kubo, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2828. Retrieved from [Link]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

-

LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]

- [This reference was not used in the final response.]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 57-81. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

- [This reference was not used in the final response.]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

-

Sfakianakis, D. G., et al. (2011). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Methods in Molecular Biology, 794, 269-291. Retrieved from [Link]

- [This reference was not used in the final response.]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 57-81. Retrieved from [Link]

- [This reference was not used in the final response.]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

- [This reference was not used in the final response.]

Sources

- 1. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

(S)-3-Boc-thiazolidine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of modern drug discovery, particularly in the realm of peptidomimetics and small molecule inhibitors, the ability to control molecular conformation is paramount. Unconstrained peptide chains often suffer from metabolic instability and poor oral bioavailability due to their flexibility and susceptibility to proteolysis. (S)-3-Boc-thiazolidine-2-carboxylic acid emerges as a pivotal building block designed to address these challenges. As a protected, chiral, non-proteinogenic amino acid, it provides a rigid scaffold that introduces specific conformational constraints into a peptide backbone or small molecule, thereby enhancing biological activity and improving pharmacokinetic profiles.

This technical guide offers a comprehensive overview of (S)-3-Boc-thiazolidine-2-carboxylic acid, delving into its chemical properties, synthesis, and strategic applications. It is intended for researchers and drug development professionals seeking to leverage this unique scaffold to design next-generation therapeutics.

Core Physicochemical and Structural Data

(S)-3-Boc-thiazolidine-2-carboxylic acid is a derivative of L-cysteine where the side-chain thiol and the amine have been cyclized with a formaldehyde equivalent, and the resulting secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This structure imparts unique chemical properties that are central to its utility.

| Property | Value | Source(s) |

| CAS Number | 891192-95-3 | [1][2] |

| Molecular Formula | C₉H₁₅NO₄S | [2] |

| Molecular Weight | 233.28 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Chirality | (S)-configuration at C4 | Derived from L-cysteine |

The stereochemistry at the C4 position, inherited from the natural L-cysteine precursor, is crucial. However, the condensation reaction to form the thiazolidine ring creates a new stereocenter at the C2 position, which can result in diastereomers. The control and characterization of this stereochemistry are critical for its application, as the spatial arrangement of substituents at C2 significantly influences the conformational preferences of the resulting molecule.[1][3]

Synthesis and Chemical Logic

The synthesis of thiazolidine carboxylic acids is fundamentally a cyclocondensation reaction. The core principle involves the reaction of a 1,2-aminothiol with an aldehyde or ketone.[2]

General Synthesis Pathway

The common route to (S)-3-Boc-thiazolidine-2-carboxylic acid involves two key steps:

-

Thiazolidine Ring Formation: L-cysteine is reacted with an aldehyde (commonly formaldehyde) under conditions that favor cyclization. This reaction forms (S)-thiazolidine-2-carboxylic acid.

-

Boc Protection: The secondary amine within the thiazolidine ring is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is crucial for controlling reactivity in subsequent peptide coupling reactions.

Caption: Workflow for Native Chemical Ligation using a thiazolidine prodrug.

Core Scaffold for Bioactive Molecules

The thiazolidine ring itself is a "privileged scaffold" in medicinal chemistry, found in a wide array of bioactive compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. [4][5][6]Using (S)-3-Boc-thiazolidine-2-carboxylic acid allows for the stereocontrolled introduction of this important heterocyclic system into new chemical entities.

Experimental Protocols: Methodologies and Causality

Protocol 1: Boc-Deprotection

The removal of the Boc group is essential to elongate a peptide chain from the thiazolidine's nitrogen atom.

Objective: To selectively remove the Boc protecting group while keeping the thiazolidine ring and carboxylic acid intact.

Methodology:

-

Dissolve the (S)-3-Boc-thiazolidine-2-carboxylic acid (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add a solution of strong acid. A common choice is 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt is typically used directly in the next step or can be neutralized with a non-nucleophilic base.

Causality: The Boc group is designed to be labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene gas and water. The use of volatile reagents like TFA and DCM simplifies workup, as they are easily removed by evaporation. Milder methods, such as using oxalyl chloride in methanol, have also been developed for substrates sensitive to strong acids. [7]

Protocol 2: Peptide Coupling

Objective: To couple the deprotected (S)-thiazolidine-2-carboxylic acid to the N-terminus of a peptide or amino acid ester.

Methodology:

-

Dissolve the (S)-3-Boc-thiazolidine-2-carboxylic acid (1 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2 eq.).

-

Stir for 5-10 minutes to activate the carboxylic acid, forming the active ester.

-

Add the amino component (the N-terminally deprotected peptide or amino acid ester) (1 eq.) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

Causality: Peptide bond formation is not spontaneous and requires activation of the carboxylic acid. Coupling reagents like HBTU convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the coupling partner. The base (DIPEA) is essential to neutralize any acid salts and to facilitate the reaction.

Conclusion

(S)-3-Boc-thiazolidine-2-carboxylic acid is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides solutions to long-standing problems in peptide and medicinal chemistry. Its ability to enforce conformational rigidity makes it invaluable for designing potent peptidomimetics that mimic bioactive structures like β-turns. Furthermore, its role as a stable, masked precursor to N-terminal cysteine provides a robust method for the chemical synthesis of proteins via native chemical ligation. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design of novel therapeutics.

References

-

Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7). Available at: [Link]

-

Rhenium Bio Science. (S)-3-Boc-thiazolidine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Available at: [Link]

-

Cini, C., et al. (1983). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Italian Journal of Biochemistry, 32(5), 314-25. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(5). Available at: [Link]

-

Okamoto, R., et al. (2022). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

-

Zhang, L., et al. (2018). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 9(21), 4825-4831. Available at: [Link]

-

Eissa, I. H., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106752. Available at: [Link]

-

Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. ResearchGate. Available at: [Link]

-

Williams, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24321-24328. Available at: [Link]

-

D'Alagni, M., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(24), 5966. Available at: [Link]

-

Yadav, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6296. Available at: [Link]

-

Ch-habra, N., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 24(17), 3116. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thiazolidine-2-carboxylic Acid: A Proline Analog for Protein Engineering and Drug Discovery

This guide provides an in-depth exploration of Thiazolidine-2-carboxylic acid (T2c), a sulfur-containing analog of proline, and its application in protein synthesis. Designed for researchers, scientists, and drug development professionals, this document details the fundamental principles, methodologies, and implications of incorporating T2c into polypeptide chains. We will move beyond simple protocols to explain the causal biochemistry, enabling robust experimental design and interpretation.

Foundational Concepts: Understanding Thiazolidine-2-carboxylic Acid

Proline is a unique proteinogenic amino acid due to its secondary amine constrained within a five-membered pyrrolidine ring. This rigidity imposes significant conformational restraints on the polypeptide backbone, making it a critical determinant of protein structure and folding. The substitution of proline with analogs like Thiazolidine-2-carboxylic acid (also known as β-thiaproline) offers a powerful tool to modulate these structural properties.

In T2c, the β-methylene group (Cβ) of proline is replaced by a sulfur atom.[1] This substitution introduces subtle but significant changes in bond angles, lengths, and steric profile, providing a new chemical tool for protein engineering.

The Biochemical Pathway: Incorporation into the Proteome

The successful incorporation of a non-canonical amino acid (ncAA) like T2c hinges on its recognition and processing by the cell's translational machinery. The process is initiated by the cognate aminoacyl-tRNA synthetase for proline, Prolyl-tRNA Synthetase (ProRS).

2.1. Aminoacylation: The Gatekeeper Step

ProRS is responsible for charging proline onto its corresponding tRNA (tRNAPro). Crucially, studies have demonstrated that ProRS from E. coli and rat liver can recognize and activate T2c, transferring it to tRNAPro.[1] This promiscuity of the synthetase is the foundational requirement for T2c incorporation. T2c acts as a competitive inhibitor of proline in this process, meaning that the relative concentrations of proline and T2c in the cellular or cell-free environment will directly influence the efficiency of incorporation.[1]

2.2. Ribosomal Translation